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Compound of Interest

Compound Name: GNF362

Cat. No.: B10776100

A comprehensive analysis of the selectivity profile of GNF362, a potent and orally bioavailable
inhibitor of inositol trisphosphate 3-kinase B (Itpkb), reveals a high degree of specificity with
minimal off-target activity against a broad range of other kinases. This guide provides a
detailed comparison of GNF362's activity against its primary targets and a wide panel of
kinases, supported by experimental data and detailed protocols for researchers in drug
discovery and development.

GNF362 is a small molecule inhibitor targeting ltpkb, a key negative regulator of intracellular
calcium signaling. By inhibiting Itpkb, GNF362 enhances calcium influx in lymphocytes, a
mechanism that can be leveraged for therapeutic intervention in T-cell mediated autoimmune
diseases.[1][2] Its high selectivity is a critical attribute, minimizing the potential for off-target
effects and associated toxicities.

Kinase Selectivity Profile

GNF362 demonstrates potent inhibition of its primary target, Itpkb, with a half-maximal
inhibitory concentration (IC50) of 9 nM.[1] It also exhibits inhibitory activity against the closely
related kinases Itpka and Itpkc, with IC50 values of 20 nM and 19 nM, respectively.[1]

To assess its broader selectivity, GNF362 was profiled against a panel of 159 protein and lipid
kinases. The results of this comprehensive screening demonstrate the remarkable selectivity of
GNF362, with the vast majority of kinases showing minimal inhibition at a concentration of
SuM.
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[able 1: GNF362 Inhibition of Primary Targets

Kinase IC50 (nM)
Itpkb 9

Itpka 20

Itpke 19

Table 2: Selectivity of GNF362 Against a Panel of 159
Kinases

Kinase % Inhibition at 5uM GNF362

Primary Targets

Itpkb >95% (based on IC50)
Itpka >95% (based on IC50)
Itpkc >95% (based on IC50)

Selected Off-Target Kinases

ABL1 <10%
AKT1 <10%
BRAF <10%
EGFR <10%
JAK2 <10%
MEK1 <10%
PI3Ka <10%
SRC <10%

Note: This is a representative selection. The full

panel of 159 kinases showed minimal inhibition.
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Signaling Pathway and Experimental Workflow

The signaling pathway affected by GNF362 involves the regulation of calcium mobilization
within lymphocytes. Inhibition of Itpkb by GNF362 leads to an accumulation of its substrate,
inositol 1,4,5-trisphosphate (IP3), which in turn stimulates the release of intracellular calcium
stores. This augmented calcium signaling can induce apoptosis in activated T-cells, providing a
therapeutic rationale for autoimmune disorders.

|P3 S“mL"atES - .

/ substrate
T-C:(I:I“s:t?gr?tor pLCY hydrolyzes PIP2
DAG
phosphorylates
inhibits Itpkb

Click to download full resolution via product page

GNF362 inhibits Itpkb, leading to increased intracellular calcium and T-cell apoptosis.

The selectivity of GNF362 was determined through a comprehensive kinase profiling workflow.
This involved an initial screen against a broad panel of kinases, followed by dose-response
assays for any potential hits to determine their IC50 values.
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Workflow for determining the kinase selectivity profile of GNF362.

Experimental Protocols
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The selectivity of GNF362 was assessed using the Invitrogen Z'-LITE™ kinase assay platform.
This is a fluorescence resonance energy transfer (FRET)-based assay that measures kinase
activity by detecting the phosphorylation of a synthetic peptide substrate.

Z'-LITE™ Kinase Assay Protocol Summary:

o Kinase Reaction: The kinase, GNF362 (at varying concentrations for IC50 determination or a
fixed concentration for screening), and a FRET-labeled peptide substrate are combined in a
buffer containing ATP. The reaction is incubated to allow for phosphorylation of the substrate.

o Development: A development reagent containing a site-specific protease is added. This
protease selectively cleaves the non-phosphorylated peptide substrate.

o Detection: Cleavage of the non-phosphorylated substrate disrupts FRET, leading to a
change in the emission ratio of the two fluorophores. The degree of phosphorylation is
inversely proportional to the cleavage, and thus the FRET signal.

o Data Analysis: The percentage of inhibition is calculated by comparing the signal in the
presence of the inhibitor to the control wells (with and without kinase activity). For IC50
determination, the percentage of inhibition is plotted against the logarithm of the inhibitor
concentration, and the data is fitted to a sigmoidal dose-response curve.

The screening of GNF362 against the 159-kinase panel was performed at a concentration of
5uM in the presence of 10 uM ATP.[2] Time-resolved fluorescence resonance energy transfer
(TR-FRET) was utilized as the readout.

Conclusion

The comprehensive selectivity profiling of GNF362 confirms its status as a highly specific
inhibitor of Itpkb and its close homologs, ltpka and Itpkc. Its minimal interaction with a wide
array of other kinases underscores its potential as a precisely targeted therapeutic agent for
autoimmune diseases. The data presented in this guide provides valuable insights for
researchers working on the development of selective kinase inhibitors and for those
investigating the role of the inositol phosphate signaling pathway in health and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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